molecular formula C6H5BF2O2 B122123 2,4-Difluorophenylboronic acid CAS No. 144025-03-6

2,4-Difluorophenylboronic acid

Cat. No.: B122123
CAS No.: 144025-03-6
M. Wt: 157.91 g/mol
InChI Key: QQLRSCZSKQTFGY-UHFFFAOYSA-N
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Description

2,4-Difluorophenylboronic acid is an organoboron compound with the molecular formula C6H5BF2O2. It is a derivative of phenylboronic acid where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 4 positions. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Difluorophenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2,4-difluorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . The reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound often involves similar synthetic routes but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluorophenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

    Conditions: Typically conducted in organic solvents such as toluene or ethanol, under inert atmospheres (e.g., nitrogen or argon), and at elevated temperatures (50-100°C).

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Pharmaceutical Development

2,4-Difluorophenylboronic acid is crucial in synthesizing various pharmaceuticals, particularly anticancer agents. Its ability to form stable complexes with biological targets enhances its utility in drug design and development. For instance, it has been employed as an intermediate in the synthesis of compounds that exhibit significant anti-cancer activity .

Organic Synthesis

This compound plays a vital role in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is essential for constructing complex organic molecules and is widely used in producing agrochemicals and fine chemicals. The ability to generate carbon-carbon bonds efficiently makes it a valuable reagent in organic chemistry .

Table 1: Summary of Organic Synthesis Reactions Involving this compound

Reaction TypeYield (%)ConditionsReference
Suzuki-Miyaura Coupling52THF, NaOH, 60°C for 12 hours
Microwave-Assisted Synthesis39Water/Acetonitrile under microwave irradiation
Palladium-Catalyzed Reaction71Toluene at 100°C

Material Science

In material science, this compound is used to develop advanced materials such as polymers and nanomaterials. Its incorporation into polymer matrices can enhance properties like conductivity and mechanical strength, which are critical for applications in electronics and coatings .

Bioconjugation Techniques

The boronic acid functionality of this compound allows for selective binding to diols, making it useful in bioconjugation techniques. This property is particularly advantageous for labeling biomolecules, which aids in drug delivery systems and diagnostic applications .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound as a key intermediate in synthesizing novel anticancer agents. The compound facilitated the formation of biologically active molecules through efficient Suzuki-Miyaura coupling reactions, leading to compounds with enhanced potency against cancer cell lines .

Case Study 2: Development of Conductive Polymers

Research focused on integrating this compound into polymer matrices revealed significant improvements in electrical conductivity. The resulting materials showed potential for use in flexible electronic devices and sensors due to their enhanced performance characteristics .

Mechanism of Action

The primary mechanism of action for 2,4-difluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the transmetalation process. In this process, the boronic acid transfers its organic group to the palladium catalyst, which then couples with the halide to form the desired biaryl product . The presence of fluorine atoms enhances the reactivity and selectivity of the boronic acid, making it a valuable reagent in these reactions.

Comparison with Similar Compounds

    Phenylboronic acid: The parent compound without fluorine substituents.

    2,4-Dichlorophenylboronic acid: A similar compound with chlorine atoms instead of fluorine.

    4-Fluorophenylboronic acid: A derivative with a single fluorine atom at the 4 position.

Uniqueness: 2,4-Difluorophenylboronic acid is unique due to the presence of two fluorine atoms, which significantly influence its electronic properties and reactivity. The fluorine atoms increase the acidity of the boronic acid and enhance its ability to participate in cross-coupling reactions, making it more efficient and selective compared to its non-fluorinated counterparts .

Biological Activity

2,4-Difluorophenylboronic acid (CAS No. 144025-03-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural properties, and various biological activities, particularly focusing on its antimicrobial effects and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C6_6H5_5BF2_2O2_2 and a molecular weight of 157.91 g/mol. The compound features a planar structure that facilitates electronic delocalization between the dihydroxyboryl group and the aromatic ring. Its crystal structure is characterized by strong hydrogen-bonding interactions, which contribute to its stability and biological activity .

PropertyValue
Molecular FormulaC6_6H5_5BF2_2O2_2
Molecular Weight157.91 g/mol
Log P (Octanol-Water Partition Coefficient)0.56 (Consensus)
Boiling PointNot available
SolubilityHigh

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi.

  • Bacterial Inhibition : The compound has shown significant antibacterial activity against Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values for these bacteria indicate that it may be more effective than some established antibiotics .
  • Fungal Activity : In vitro studies have demonstrated moderate antifungal activity against Candida albicans and Aspergillus niger. The compound's efficacy was assessed using agar diffusion methods, where it displayed zones of inhibition at higher concentrations .

The antimicrobial action of this compound is believed to be linked to its ability to form boronate esters with diols, which can disrupt essential biochemical processes in microorganisms. This mechanism is similar to that observed in other boronic acids used as antibiotics .

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

  • A study published in Molecules investigated the antimicrobial properties of various phenylboronic acids, including 2,4-difluorophenylboronic acid. Results indicated that this compound had a lower MIC value against Bacillus cereus compared to other phenylboronic acids tested .
  • Another research article focused on the structural analysis and interactions of boronic acids with biological targets. It emphasized the importance of hydrogen bonding in enhancing the binding affinity of these compounds to their targets .

Table 2: Antimicrobial Activity Summary

PathogenMIC (µg/mL)Activity Level
Escherichia coli< 10High
Bacillus cereus< 5Higher than AN2690
Candida albicans> 100Moderate
Aspergillus niger> 100Moderate

Properties

IUPAC Name

(2,4-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BF2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLRSCZSKQTFGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370225
Record name 2,4-Difluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144025-03-6
Record name 2,4-Difluorophenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144025-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Difluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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